molecular formula C22H33N3O B14931249 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B14931249
M. Wt: 355.5 g/mol
InChI Key: UQWNSJREPCKDCU-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexene ring, a piperazine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 2-(1-cyclohexenyl)ethylamine and 4-(2,3-dimethylphenyl)piperazine. These intermediates are then reacted under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-[4-METHOXYPHENYL]ACETAMIDE
  • 2-(1-CYCLOHEXENYL)ETHYLAMINE
  • ETHANONE, 1-(1-CYCLOHEXEN-1-YL)-

Uniqueness

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H33N3O

Molecular Weight

355.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C22H33N3O/c1-18-7-6-10-21(19(18)2)25-15-13-24(14-16-25)17-22(26)23-12-11-20-8-4-3-5-9-20/h6-8,10H,3-5,9,11-17H2,1-2H3,(H,23,26)

InChI Key

UQWNSJREPCKDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NCCC3=CCCCC3)C

Origin of Product

United States

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